Cas no 60770-68-5 (5-Iodo-2-methylbenzofuran)

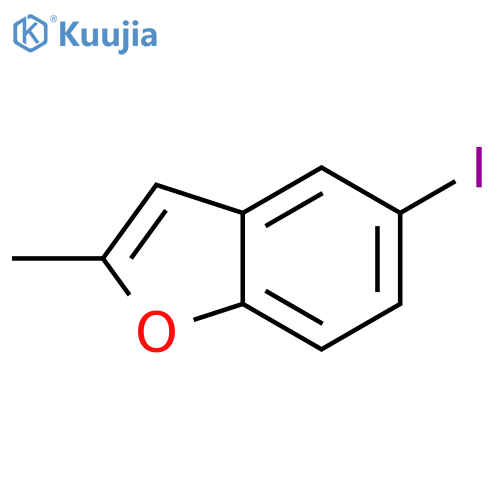

5-Iodo-2-methylbenzofuran structure

商品名:5-Iodo-2-methylbenzofuran

5-Iodo-2-methylbenzofuran 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-2-methylbenzofuran

- 5-iodo-2-methyl-1-benzofuran

- 5-Iod-2-methyl-benzo< b> furan

- 5-iodo-2-methylbenzo[b]furan

- 5-iodo-2-methyl-benzofuran

- AB08838

- AC1MYFW0

- CTK2F2061

- SureCN1746909

-

- インチ: InChI=1S/C9H7IO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3

- InChIKey: RUKAGZXVAJDQAD-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(O1)C=CC(=C2)I

計算された属性

- せいみつぶんしりょう: 257.95416g/mol

- どういたいしつりょう: 257.95416g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 13.1Ų

5-Iodo-2-methylbenzofuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-392645-0.05g |

5-iodo-2-methyl-1-benzofuran |

60770-68-5 | 95% | 0.05g |

$135.0 | 2023-05-03 | |

| A2B Chem LLC | AG70196-2.5g |

5-Iodo-2-methylbenzofuran |

60770-68-5 | 95% | 2.5g |

$1301.00 | 2024-04-19 | |

| 1PlusChem | 1P00EDQS-250mg |

5-Iodo-2-methylbenzofuran |

60770-68-5 | 95% | 250mg |

$413.00 | 2025-02-27 | |

| 1PlusChem | 1P00EDQS-1g |

5-Iodo-2-methylbenzofuran |

60770-68-5 | 95% | 1g |

$815.00 | 2025-02-27 | |

| 1PlusChem | 1P00EDQS-10g |

5-Iodo-2-methylbenzofuran |

60770-68-5 | 95% | 10g |

$3323.00 | 2024-04-22 | |

| Aaron | AR00EDZ4-2.5g |

5-Iodo-2-methylbenzofuran |

60770-68-5 | 95% | 2.5g |

$1678.00 | 2025-01-24 | |

| 1PlusChem | 1P00EDQS-2.5g |

5-Iodo-2-methylbenzofuran |

60770-68-5 | 95% | 2.5g |

$1542.00 | 2025-02-27 | |

| A2B Chem LLC | AG70196-1g |

5-Iodo-2-methylbenzofuran |

60770-68-5 | 95% | 1g |

$682.00 | 2024-04-19 | |

| A2B Chem LLC | AG70196-100mg |

5-Iodo-2-methylbenzofuran |

60770-68-5 | 95% | 100mg |

$248.00 | 2024-04-19 | |

| Aaron | AR00EDZ4-500mg |

5-Iodo-2-methylbenzofuran |

60770-68-5 | 95% | 500mg |

$685.00 | 2025-01-24 |

5-Iodo-2-methylbenzofuran 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

60770-68-5 (5-Iodo-2-methylbenzofuran) 関連製品

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 307-59-5(perfluorododecane)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量